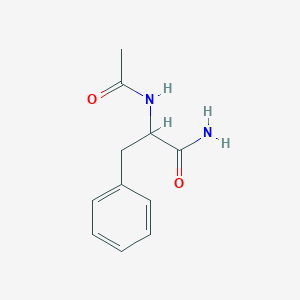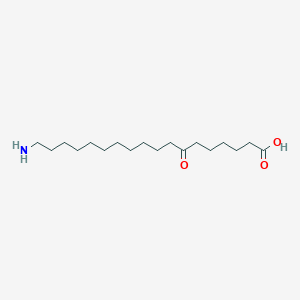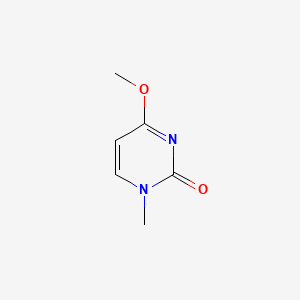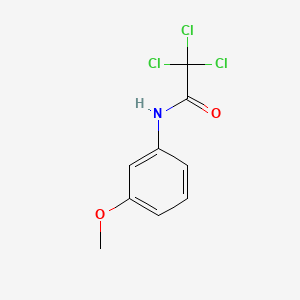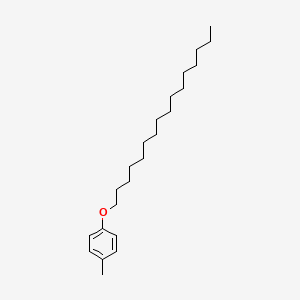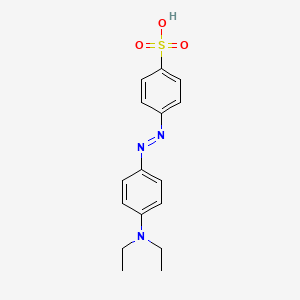
Bis(2-ethylhexyl)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl)diphenylsilane: is an organosilicon compound with the molecular formula C28H44Si It is characterized by the presence of two ethylhexyl groups and two phenyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)diphenylsilane typically involves the reaction of diphenylsilane with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Diphenylsilane} + 2 \text{(2-ethylhexanol)} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-ethylhexyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The phenyl or ethylhexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-ethylhexyl)diphenylsilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions of organosilicon compounds with biological systems
Industry: In the industrial sector, this compound is used as a plasticizer and as an additive in the production of polymers and resins. It enhances the flexibility and durability of these materials.
Wirkmechanismus
The mechanism of action of bis(2-ethylhexyl)diphenylsilane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as in drug delivery or material science.
Vergleich Mit ähnlichen Verbindungen
- Bis(2-cyclohexylethyl)diphenylsilane
- Bis(1-methylheptyl)diphenylsilane
- Bis(4-biphenylyl)diphenylsilane
- Bis(phenylethynyl)diphenylsilane
Uniqueness: Bis(2-ethylhexyl)diphenylsilane is unique due to the presence of the ethylhexyl groups, which impart specific chemical and physical properties. These properties make it suitable for applications where flexibility and durability are required, such as in plasticizers and polymer additives.
Eigenschaften
Molekularformel |
C28H44Si |
|---|---|
Molekulargewicht |
408.7 g/mol |
IUPAC-Name |
bis(2-ethylhexyl)-diphenylsilane |
InChI |
InChI=1S/C28H44Si/c1-5-9-17-25(7-3)23-29(27-19-13-11-14-20-27,28-21-15-12-16-22-28)24-26(8-4)18-10-6-2/h11-16,19-22,25-26H,5-10,17-18,23-24H2,1-4H3 |
InChI-Schlüssel |
PESGAKWXIKMFBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C[Si](CC(CC)CCCC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



